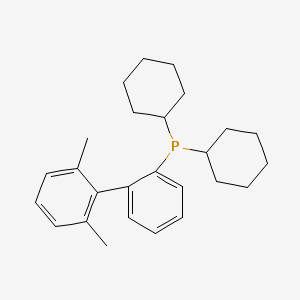
2-(Dicyclohexylphosphino)-2',6'-dimethylbiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexyl(2’,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is an organophosphorus compound that is widely used as a ligand in various catalytic processes. This compound is known for its stability and electron-rich nature, making it an excellent choice for enhancing the reactivity of palladium-catalyzed cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(2’,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2’,6’-dimethyl-[1,1’-biphenyl]-2-yl lithium with chlorodicyclohexylphosphine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then stirred at low temperatures, often around -78°C, to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(2’,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine primarily undergoes substitution reactions, particularly in the context of palladium-catalyzed cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Commonly used in Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reactions.
Oxidation Reactions: Can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction can be achieved using hydride donors such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound .
Scientific Research Applications
Dicyclohexyl(2’,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Dicyclohexyl(2’,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine exerts its effects involves its ability to act as a ligand, coordinating with metal centers such as palladium. This coordination enhances the reactivity and selectivity of the metal center, facilitating various catalytic processes. The molecular targets include palladium complexes, and the pathways involved are primarily related to cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl: Known for its use in similar catalytic processes but with different steric and electronic properties.
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Another related compound with variations in the substituents on the biphenyl ring, affecting its reactivity and applications.
Uniqueness
Dicyclohexyl(2’,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific combination of steric bulk and electron-donating properties, which make it particularly effective in enhancing the reactivity of palladium-catalyzed cross-coupling reactions. Its stability and ease of handling further contribute to its widespread use in various applications .
Properties
Molecular Formula |
C26H35P |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
dicyclohexyl-[2-(2,6-dimethylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C26H35P/c1-20-12-11-13-21(2)26(20)24-18-9-10-19-25(24)27(22-14-5-3-6-15-22)23-16-7-4-8-17-23/h9-13,18-19,22-23H,3-8,14-17H2,1-2H3 |
InChI Key |
YVILJTVSQJMYFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine](/img/structure/B12851914.png)
![3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid](/img/structure/B12851918.png)
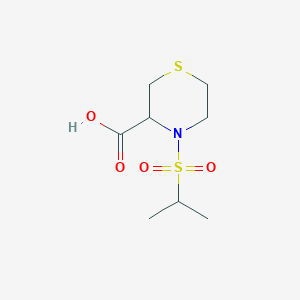
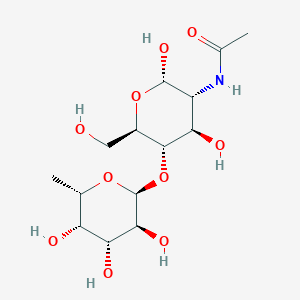
![5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12851935.png)

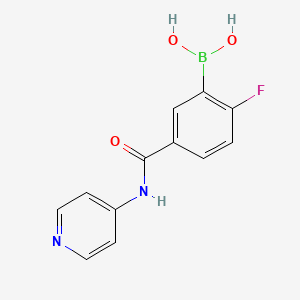
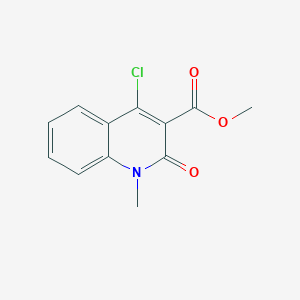
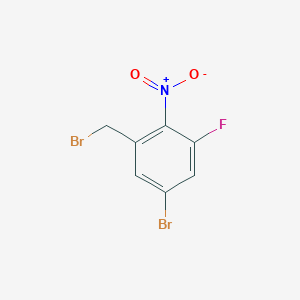
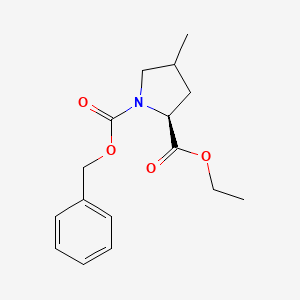
![(2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)-acetonitrile](/img/structure/B12851975.png)
![Methyl 5-[4-(methylsulfanyl)phenyl]nicotinate](/img/structure/B12851980.png)
